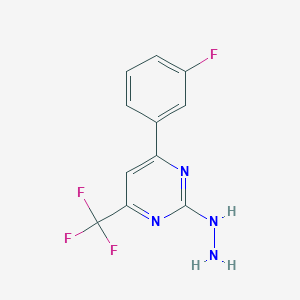
Iso-T-2 toxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-T-2 toxin is a type A trichothecene mycotoxin produced by Fusarium species. It is known for its potent cytotoxic and immunosuppressive properties, making it one of the most toxic trichothecenes. This compound can contaminate various grains, including maize, oat, barley, wheat, rice, and soybeans, posing significant health risks to humans and animals .
Métodos De Preparación
Iso-T-2 toxin is primarily produced by Fusarium moulds. The production process involves the cultivation of Fusarium species under specific conditions that promote the synthesis of the toxin. The toxin is then isolated and purified using high-performance liquid chromatography (HPLC). Industrial production methods focus on optimizing the yield and purity of the toxin through controlled fermentation and advanced purification techniques .
Análisis De Reacciones Químicas
Iso-T-2 toxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The toxin can be reduced to form less toxic metabolites.
Substitution: This compound can undergo substitution reactions, leading to the formation of modified toxins such as T-2–3-glucoside
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and enzymes such as carboxylesterase. Major products formed from these reactions include hydroxylated derivatives, reduced metabolites, and glucoside conjugates .
Aplicaciones Científicas De Investigación
Iso-T-2 toxin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of trichothecene mycotoxins.
Biology: this compound is employed in research to understand its effects on cellular processes, including protein synthesis inhibition and DNA damage.
Medicine: The toxin’s cytotoxic properties are explored for potential anticancer applications, particularly in inducing apoptosis in cancer cells.
Industry: This compound is used in the development of detection methods for mycotoxin contamination in food and feed products .
Mecanismo De Acción
Iso-T-2 toxin exerts its effects by inhibiting protein synthesis and inducing oxidative stress. It binds to the peptidyl-transferase center of the ribosome, blocking the elongation of the polypeptide chain. This inhibition leads to the accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components. The toxin also activates signaling pathways such as JAK/STAT and MAPK, contributing to its immunotoxic and cytotoxic effects .
Comparación Con Compuestos Similares
Iso-T-2 toxin is similar to other trichothecene mycotoxins, such as HT-2 toxin, T-2 toxin, and deoxynivalenol. this compound is unique due to its higher potency and specific metabolic pathways. For instance, HT-2 toxin is a primary metabolite of T-2 toxin and shares similar toxicological properties, but this compound exhibits distinct immunotoxic and cytotoxic effects .
Similar compounds include:
- HT-2 toxin
- T-2 toxin
- Deoxynivalenol
- Nivalenol
These compounds share structural similarities and toxicological profiles but differ in their specific effects and metabolic pathways .
Propiedades
Número CAS |
34084-03-2 |
|---|---|
Fórmula molecular |
C24H34O9 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
[(1S,2R,4S,7R,9R,10R,11S,12S)-10-acetyloxy-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(31-15(5)26)20(28)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1 |
Clave InChI |
SBEUAAIAYCUUJR-QYWOHJEZSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)O)C)COC(=O)C |
SMILES canónico |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
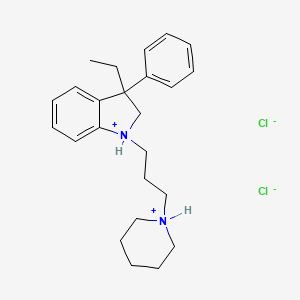
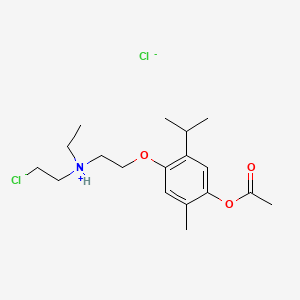

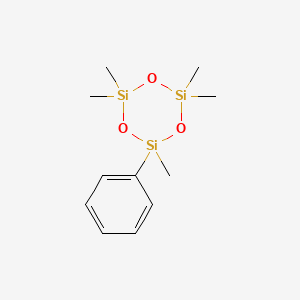
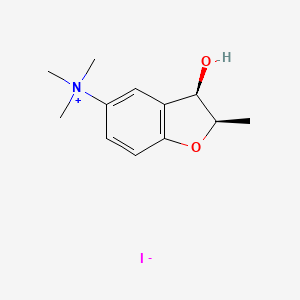
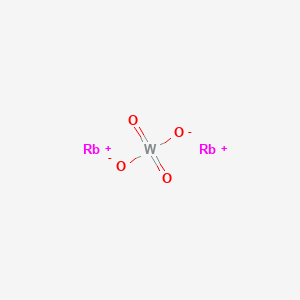
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
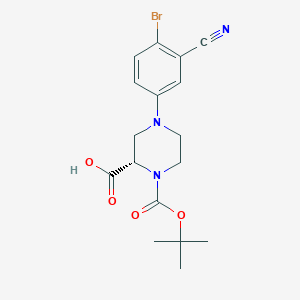
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)
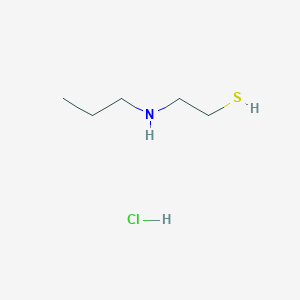
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)
![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
